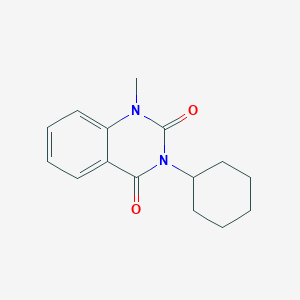
3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione, also known as CGP-39653, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione is not fully understood, but it has been shown to act as an antagonist at the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity and is implicated in a variety of neurological disorders. By blocking the NMDA receptor, 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione may prevent excessive glutamate release and excitotoxicity, which can lead to neuronal damage.
Biochemical and Physiological Effects:
3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. Additionally, it has been shown to decrease the expression of pro-inflammatory cytokines and to inhibit the activation of microglia, immune cells in the brain that can contribute to neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities with high purity. Additionally, it has been extensively studied and its effects are well-characterized. However, 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione has some limitations for lab experiments. It is a relatively large and complex molecule, which can make it difficult to study its interactions with other molecules. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione. One area of focus is the development of more potent and selective NMDA receptor antagonists. Additionally, 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione may have potential therapeutic applications in other neurological disorders, such as Parkinson's disease and epilepsy. Further research is also needed to fully understand its mechanism of action and to identify potential side effects and limitations of its use.
Conclusion:
In conclusion, 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves antagonism of the NMDA receptor, and it has been shown to have neuroprotective and anti-inflammatory effects. 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione has several advantages for lab experiments, but also has limitations due to its size and complexity. Future research on 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione may lead to the development of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione involves the reaction of cyclohexanone with methyl anthranilate in the presence of sodium ethoxide to form 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione. This method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-cyclohexyl-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-16-13-10-6-5-9-12(13)14(18)17(15(16)19)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAMSHKGHHRCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,2-trimethyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5378392.png)
![2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide](/img/structure/B5378396.png)
![1-[(3-methyl-1-benzothien-2-yl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5378404.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine](/img/structure/B5378420.png)
![2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5378427.png)
![N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5378433.png)
![4-[((2R,5S)-5-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5378444.png)
![N-(1-{1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5378461.png)

![N-ethyl-2-[(4-fluorophenoxy)methyl]-N-(pyridin-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5378465.png)
![N-[2-(2,3-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5378481.png)
![(6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol](/img/structure/B5378487.png)
![N,N'-1,2-propanediylbis[3-(1-naphthyl)acrylamide]](/img/structure/B5378491.png)
![5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5378492.png)